molecular formula C20H16BrN3O2S B2354658 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile CAS No. 378213-48-0

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Cat. No.: B2354658
CAS No.: 378213-48-0
M. Wt: 442.33
InChI Key: OPSJWFRRGOQLTO-SDNWHVSQSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . It has a complex structure with multiple functional groups, including a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .


Synthesis Analysis

The synthesis of thiazole derivatives, such as the compound , involves the introduction of various substituents on the thiazole ring . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure also includes a bromophenyl group, a thiazolyl group, an amino group, and a dimethoxyphenyl group .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties . The specific physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Chemical Synthesis and Modification

  • Reduction and Derivative Formation : (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile can be reduced to form various derivatives. For instance, its reduction with lithium aluminum hydride in dry ether affords (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).
  • Bromination and Structural Analysis : The bromination of acrylonitriles like this compound proceeds regioselectively at the thiazole ring, leading to new bromoaryl acrylonitriles. These compounds' structures can be elucidated using techniques like 2D NMR spectroscopy and X-ray diffraction analysis (Pakholka et al., 2021).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Thiazole derivatives, which include compounds similar to this compound, are studied for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds (Kaya et al., 2016).

Optoelectronic and Photophysical Applications

  • Nonlinear Optical Limiting : Thiazole and thiophene dyes, including derivatives of acrylonitriles, have been designed for optoelectronic devices, demonstrating significant nonlinear absorption and optical limiting behavior under specific laser excitation. Such properties are valuable for protecting human eyes and optical sensors (Anandan et al., 2018).
  • Photoluminescence Characteristics : Certain thiazol-2-yl substituted acrylonitriles exhibit photoluminescent properties, emitting green fluorescence in solid state and in solution. These compounds show good thermal stability and are potentially useful in photonic applications (Xu et al., 2012).

Biological and Medicinal Applications

  • Anticancer Properties : Various acrylonitrile derivatives, including thiazole-substituted ones, have been synthesized and screened for anticancer activities. Compounds like these have shown potential against different cancer cell lines, indicating their possible application in cancer drug development (Matiichuk et al., 2022).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological targets they interact with . The specific mechanism of action for this compound is not detailed in the available resources.

Future Directions

Thiazole derivatives, including this compound, have shown diverse biological activities, making them a promising area for future research . They have potential applications in the development of new drugs with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-25-18-8-7-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSJWFRRGOQLTO-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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